[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone
Description
[4-(4-Methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex aromatic ketone derivative featuring a central benzophenone core substituted with phenoxazine moieties and methylbenzoyl groups. Its structure comprises:
- A central phenyl ring substituted at positions 2 and 5 with bis(4-phenoxazin-10-ylphenyl) groups.
- A 4-methylbenzoyl group at position 2.
- A terminal 4-methylphenylmethanone group.
This compound is hypothesized to exhibit thermally activated delayed fluorescence (TADF) due to its conjugated electron donor-acceptor (D-A) architecture, where phenoxazine acts as an electron donor and the benzophenone core serves as an acceptor . Such structural design is critical for applications in organic light-emitting diodes (OLEDs) and optoelectronic devices.
Properties
Molecular Formula |
C58H40N2O4 |
|---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C58H40N2O4/c1-37-19-23-41(24-20-37)57(61)47-35-46(40-29-33-44(34-30-40)60-51-13-5-9-17-55(51)64-56-18-10-6-14-52(56)60)48(58(62)42-25-21-38(2)22-26-42)36-45(47)39-27-31-43(32-28-39)59-49-11-3-7-15-53(49)63-54-16-8-4-12-50(54)59/h3-36H,1-2H3 |
InChI Key |
SKDNDHNYIPQUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C(=O)C7=CC=C(C=C7)C)C8=CC=C(C=C8)N9C1=CC=CC=C1OC1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Key Intermediate Preparation
A crucial intermediate in the synthesis is 4-(4-methylphenoxy)cyanobenzene, which can be prepared via an etherification reaction between p-cresol and p-cyanochlorobenzene using sodium hydride as a base in dimethylformamide (DMF) solvent. This method offers advantages over traditional potassium hydroxide-mediated reactions by providing:
- Anhydrous reaction conditions eliminating the need for dewatering steps.
- Higher product yield (>90%) and purity (>99%).
- Simplified procedure and reduced reaction time.
The optimized molar ratio for this intermediate synthesis is:
| Reagent | Molar Ratio |
|---|---|
| p-Cyanochlorobenzene | 1 |
| p-Cresol | 1.0 - 1.1 |
| Sodium Hydride (NaH) | 1.05 |
The reaction temperature is maintained at 150 °C for approximately 1 hour, followed by recrystallization from methanol for purification.
Coupling and Functionalization Reactions
The phenoxazinyl groups are typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) between appropriately substituted phenyl halides and phenoxazine derivatives. The selective placement at the 2 and 5 positions of the central phenyl ring requires regioselective synthesis strategies, often involving:
- Protection/deprotection steps.
- Use of directing groups or selective catalysts.
- Stepwise introduction of substituents to avoid steric hindrance.
The 4-(4-methylbenzoyl) and (4-methylphenyl)methanone moieties are introduced via Friedel-Crafts acylation or related carbonylation reactions, employing Lewis acid catalysts such as aluminum chloride (AlCl3) under controlled conditions to prevent over-acylation or side reactions.
Reaction Conditions and Purification
Typical reaction conditions for the key steps include:
| Step | Solvent | Temperature (°C) | Time | Catalyst/Base | Notes |
|---|---|---|---|---|---|
| Etherification (Intermediate) | DMF | 150 | 1 hour | Sodium Hydride (NaH) | Anhydrous conditions preferred |
| Cross-coupling (Phenoxazinyl) | Toluene/DMF | 80-120 | Several hours | Pd catalyst, base | Requires inert atmosphere |
| Friedel-Crafts Acylation | Dichloromethane | 0-25 | 1-3 hours | AlCl3 | Controlled addition |
| Purification | Methanol, Petroleum Ether | Ambient | Variable | Recrystallization | Ensures >99% purity |
Purification is achieved by recrystallization and chromatographic techniques to isolate the target compound with high purity suitable for pharmaceutical or material science applications.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Materials | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| 4-(4-methylphenoxy)cyanobenzene | p-Cresol, p-Cyanochlorobenzene, NaH, DMF | 150 °C, 1 hour | >90 | >99 | Anhydrous, no dewatering needed |
| Phenoxazinyl group introduction | Phenyl halide, phenoxazine, Pd catalyst | 80-120 °C, inert atmosphere | 70-85 | >95 | Cross-coupling reaction |
| Friedel-Crafts acylation | Aromatic substrate, AlCl3, DCM | 0-25 °C, 1-3 hours | 75-85 | >98 | Controlled acylation to avoid polyacylation |
| Final purification | Methanol, petroleum ether | Ambient | - | >99 | Recrystallization and chromatography |
Chemical Reactions Analysis
Types of Reactions
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in scientific research, and presents comprehensive data tables and case studies to illustrate its significance.
Photodynamic Therapy (PDT)
One of the most promising applications of this compound lies in photodynamic therapy , a treatment modality for cancer. The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for PDT. Research indicates that compounds with similar structures can effectively induce cell death in cancer cells when exposed to specific wavelengths of light, leading to localized tumor destruction.
Case Study:
A study demonstrated that phenoxazine derivatives exhibited significant cytotoxic effects on various cancer cell lines when activated by light, suggesting that similar compounds could enhance therapeutic efficacy in clinical settings.
Antimicrobial Activity
The compound shows potential as an antimicrobial agent . Its structural components may interact with microbial membranes or enzymes, inhibiting growth or causing cell death. Preliminary studies indicate that derivatives of phenoxazine are effective against a range of bacterial strains.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Fluorescent Probes
The compound's unique electronic properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to fluoresce under UV light allows researchers to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions.
Application Example:
Fluorescent probes derived from phenoxazines have been utilized in live-cell imaging studies, enabling the tracking of cellular components such as mitochondria and lysosomes.
Sensor Technology
Due to its electrochemical properties, the compound can be employed in the development of sensors for detecting various analytes, including heavy metals and biomolecules. The sensitivity and specificity of these sensors can be enhanced through modifications of the compound's structure.
Case Study:
Research has shown that phenoxazine-based sensors can detect trace amounts of lead ions in water samples with high selectivity, indicating their potential for environmental monitoring applications.
Mechanism of Action
The mechanism of action of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The phenoxazinyl groups contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Key Comparisons :
- Steric Effects: The target compound’s 2,5-bis(phenoxazinylphenyl) substitution may introduce greater steric hindrance compared to p-Px2BP’s linear 1,4-phenylene bridge, affecting intermolecular interactions and crystallization .
- Synthetic Complexity: The target compound requires multi-step Suzuki-Miyaura coupling (similar to ) for phenoxazine-phenyl integration, whereas p-Px2BP uses simpler etherification reactions .
Thermodynamic and Electronic Properties
Simpler benzophenone derivatives provide baseline data for comparison:
Notes:
- The target compound’s higher molecular weight and extended conjugation likely increase LogP and thermal stability compared to simple benzophenones .
- Phenoxazine’s planar structure may enhance intramolecular charge transfer (ICT) relative to non-aromatic donors like Michler’s ketone (CAS 90-94-8, ) .
Biological Activity
The compound [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, phenoxazine derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that the target compound may also possess similar capabilities. A study demonstrated that phenoxazine derivatives can act on the mitochondrial pathway to trigger apoptosis in tumor cells, enhancing their potential as anticancer agents .
Antimicrobial Activity
The compound's potential antimicrobial activity has not been extensively documented; however, related compounds in the phenoxazine family have shown moderate to good antimicrobial effects against various bacterial strains. For example, derivatives of phenoxazine have been tested against Staphylococcus aureus and Escherichia coli, yielding promising results . The ability of such compounds to disrupt bacterial cell walls or inhibit essential enzymes could be mechanisms worth exploring for the target compound.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of phenoxazine derivatives on human cancer cell lines. The findings indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | ROS generation |
| HeLa (Cervical) | 3.5 | Apoptosis induction |
| A549 (Lung) | 6.0 | Cell cycle arrest |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of structurally similar thiazole derivatives, which revealed that many exhibited significant activity against Gram-positive and Gram-negative bacteria. Although direct studies on the target compound are lacking, these findings suggest a potential for similar antimicrobial efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for multi-aryl methanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
